An In-depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one: Structure, Properties, and Synthesis
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic system of significant interest to the scientific community, particularly within medicinal chemistry and drug development.[1][2] This core structure, consisting of a benzene ring fused to a 1,4-oxazine-3-one ring, serves as a foundational building block for a vast array of synthetic and natural compounds.[3] Its rigid, planar architecture and versatile chemical handles make it a privileged scaffold for designing molecules with diverse and potent biological activities.[4] Derivatives of benzoxazin-3-one have demonstrated a remarkable spectrum of pharmacological properties, including antifungal, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][4][5][6] This guide provides a comprehensive technical overview of the parent compound, 2H-1,4-benzoxazin-3(4H)-one, covering its fundamental chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and its pivotal role in the development of novel therapeutics.
Chemical Structure and Nomenclature
2H-1,4-Benzoxazin-3(4H)-one is a bicyclic heteroaromatic compound. The structure features a benzene ring fused to a six-membered oxazine ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group (ketone) at position 3.[7] This arrangement classifies it as a lactam (a cyclic amide).[7]
The core structure is depicted below:
Figure 1: 2D structure of 2H-1,4-benzoxazin-3(4H)-one.
Physicochemical Properties
The physical and chemical properties of 2H-1,4-benzoxazin-3(4H)-one are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 149.15 g/mol | [3][10] |
| Appearance | White to cream crystals or powder | [8] |
| Melting Point | 170-176 °C | [3][8] |
| Solubility | Slightly soluble in water (6.54 g/L, predicted). Soluble in methanol (25 mg/mL). | [3][7] |
| pKa (Strongest Acidic) | 11.63 (Predicted) | [7] |
| LogP | 0.76 (Predicted) | [7] |
| Polar Surface Area | 38.33 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2H-1,4-benzoxazin-3(4H)-one and its derivatives.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. For N-substituted derivatives, a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group is typically observed in the region of 1680-1690 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum in CDCl₃ typically shows a singlet for the two protons of the methylene group (-O-CH₂-) at approximately 4.59 ppm. The four aromatic protons on the benzene ring appear as a multiplet in the range of 6.99-7.01 ppm.[1] The N-H proton signal is also observable.
-
¹³C NMR: The carbon NMR spectrum in CDCl₃ shows characteristic signals for the carbonyl carbon around 164.4 ppm, the methylene carbon at approximately 67.7 ppm, and aromatic carbons between 115.0 and 145.5 ppm.[1]
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight. For the parent compound, the molecular ion peak [M+H]⁺ is observed at m/z 150.[11]
Synthesis Protocols
Several synthetic routes to the 2H-1,4-benzoxazin-3(4H)-one core have been developed. A prevalent and efficient method involves the reaction of 2-aminophenols with α-haloacetyl halides, leading to cyclization.[3][12] An alternative powerful strategy is the Smiles rearrangement, which is particularly useful for preparing sterically hindered derivatives.[1]
Protocol: Synthesis via Smiles Rearrangement
This protocol describes a two-step process starting from a primary amine and 2-chlorophenol, which is particularly effective for generating N-substituted benzoxazinones.[1] The rationale behind this approach is the intramolecular nucleophilic aromatic substitution, which allows for the formation of the heterocyclic ring from a readily synthesized precursor.[1]
Step 1: Synthesis of N-substituted 2-chloroacetamide
-
To a solution of a primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until completion, monitored by TLC.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to yield the crude N-substituted 2-chloroacetamide, which can often be used in the next step without further purification.
Step 2: O-alkylation and Smiles Rearrangement
-
Combine the N-substituted 2-chloroacetamide (1.0 eq), a substituted 2-chlorophenol (1.0 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Reflux the mixture for 8-12 hours to facilitate the O-alkylation, forming the N-substituted 2-(2-chlorophenoxy) acetamide intermediate.[1]
-
After cooling, filter the mixture and evaporate the solvent. The crude intermediate is then subjected to the rearrangement.
-
Dissolve the intermediate in DMF and add cesium carbonate (1.5 eq).
-
Reflux the mixture for 4-8 hours to induce the Smiles rearrangement, leading to the cyclized 2H-1,4-benzoxazin-3(4H)-one product.[1]
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
Purify the final product by flash column chromatography on silica gel.
Diagram 1: Synthetic workflow for N-substituted 2H-1,4-benzoxazin-3(4H)-ones.
Chemical Reactivity
The benzoxazin-3-one ring system is susceptible to various chemical transformations, making it a versatile template for library synthesis.
-
N-Substitution: The nitrogen atom at the 4-position can be readily alkylated or acylated under basic conditions to introduce a wide range of substituents, which is a common strategy to modulate biological activity.[5]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as bromination and nitration. The directing effects of the amide and ether functionalities typically favor substitution at the C-6 and C-7 positions.[13] For instance, monobromination with bromine in acetic acid primarily yields the 6-bromo derivative, while further reaction can produce the 6,7-dibromo compound.[13] Nitration has been reported to give the 6-nitro and subsequently the 6,8-dinitro derivatives.[13]
Biological Significance and Applications in Drug Development
The 2H-1,4-benzoxazin-3(4H)-one scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds targeting a wide range of biological targets.[2][4] Its rigid conformation allows for precise orientation of substituents to interact with enzyme active sites or receptor binding pockets.
The diverse biological activities reported for its derivatives include:
-
Anticancer: Derivatives have been shown to induce DNA damage in tumor cells, inhibit cancer cell proliferation, and target pathways involving proteins like c-Myc and EGFR.[4][14][15]
-
Anti-inflammatory: Compounds have demonstrated the ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulate enzymes such as iNOS and COX-2 in microglial cells.[2][6][16]
-
Antifungal: Many derivatives exhibit potent activity against various phytopathogenic fungi.[1][5][17]
-
Neuropharmacological: The scaffold has been utilized to develop potential treatments for neuropsychiatric disorders by targeting dopamine and serotonin receptors, as well as for Alzheimer's disease by inhibiting acetylcholinesterase.[2][18]
-
Antimicrobial and Antioxidant: Novel derivatives have shown promising activity against various bacterial strains and demonstrated significant radical scavenging ability.[19]
Diagram 2: Biological applications derived from the benzoxazin-3-one core.
Conclusion
2H-1,4-benzoxazin-3(4H)-one is a heterocyclic scaffold of paramount importance in modern chemical and pharmaceutical research. Its well-defined structure, predictable physicochemical properties, and versatile reactivity provide a robust platform for the design and synthesis of novel bioactive molecules. The extensive and ever-expanding range of biological activities associated with its derivatives underscores its status as a truly privileged structure. For researchers and drug development professionals, a thorough understanding of this core's chemistry is essential for leveraging its full potential in the quest for new and effective therapeutic agents.
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